3'-(Trifluoromethoxy)biphenyl-3-ethylamine

Description

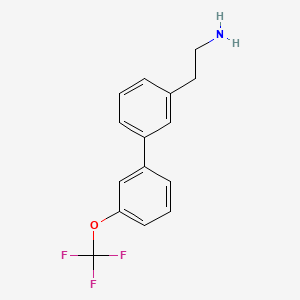

3'-(Trifluoromethoxy)biphenyl-3-ethylamine is a fluorinated aromatic amine characterized by a biphenyl backbone with a trifluoromethoxy (-OCF₃) substituent at the 3' position and an ethylamine group at the 3 position. For instance, trifluoromethoxy-containing compounds, such as those derived from 5-(trifluoromethoxy)-1H-3-indazolecarboxylic acid, have been investigated as nicotinic α7 receptor agonists for treating Alzheimer’s disease and schizophrenia . The trifluoromethoxy group enhances lipophilicity and metabolic stability, which may improve blood-brain barrier penetration compared to non-fluorinated analogs.

Properties

IUPAC Name |

2-[3-[3-(trifluoromethoxy)phenyl]phenyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c16-15(17,18)20-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-19/h1-6,9-10H,7-8,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUGSOOICXDLRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Trifluoromethoxy)biphenyl-3-ethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Bromination: Bromination of biphenyl to introduce a bromine atom at the desired position.

Trifluoromethoxylation: Introduction of the trifluoromethoxy group using a suitable trifluoromethoxylating agent.

Amination: Conversion of the brominated intermediate to the ethylamine derivative through a palladium-catalyzed amination reaction.

Industrial Production Methods: In an industrial setting, the production of 3’-(Trifluoromethoxy)biphenyl-3-ethylamine may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine group, leading to the formation of corresponding imines or amides.

Reduction: Reduction reactions can be employed to modify the trifluoromethoxy group or the biphenyl core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of reduced biphenyl derivatives.

Substitution: Introduction of new functional groups at the trifluoromethoxy position.

Scientific Research Applications

3’-(Trifluoromethoxy)biphenyl-3-ethylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic properties, particularly in the development of pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethoxy)biphenyl-3-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, while the ethylamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Positional Isomer: 2'-(Trifluoromethoxy)biphenyl-3-ethylamine

Structural Differences :

Functional Implications :

- Electronic Effects : Proximity of the electron-withdrawing -OCF₃ group to the ethylamine could modulate the amine’s basicity, affecting interactions with biological targets.

Substituent Variation: 3-(2-Methoxyphenyl)phenethyl Alcohol

Structural Differences :

Functional Implications :

- Lipophilicity : Trifluoromethoxy increases logP by ~1.5 units compared to methoxy, enhancing membrane permeability.

Fluorinated Industrial Compounds

Compounds like 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro)-2-(trifluoromethoxy) propanoyl fluoride (CAS 2479–75–6) share fluorinated motifs but differ in backbone structure and application. These are typically intermediates in high-performance materials or defense applications , highlighting the versatility of trifluoromethoxy groups across industries.

Comparative Data Table

*Estimated based on structural similarity to 2' isomer.

Research Findings and Implications

- Positional Isomerism : The 3' substitution may allow better alignment with nicotinic receptor binding pockets compared to 2' isomers, as seen in related indazole derivatives .

- Fluorine Impact : Trifluoromethoxy groups enhance bioavailability and target engagement in neurological compounds, as demonstrated in preclinical studies of α7 agonists .

- Synthetic Feasibility : Scalable methods for trifluoromethoxy-containing precursors (e.g., via patents in ) suggest the 3' isomer could be synthesized similarly.

Biological Activity

3'-(Trifluoromethoxy)biphenyl-3-ethylamine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C16H16F3N

Molecular Weight: 295.30 g/mol

CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a biphenyl structure substituted with a trifluoromethoxy group and an ethylamine moiety, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

- Receptor Binding: The ethylamine group allows for hydrogen bonding with specific receptors, potentially modulating their activity.

- Enzyme Inhibition: The trifluoromethoxy group may enhance lipophilicity, facilitating the compound's penetration into cell membranes and interaction with intracellular enzymes.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

-

Anticancer Activity

- Studies have shown that the compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

- Case Study: In vitro tests demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.

-

Antimicrobial Properties

- The compound exhibits antibacterial activity against several strains of bacteria.

- Minimum Inhibitory Concentration (MIC): Against Staphylococcus aureus, the MIC was found to be 32 µg/mL.

-

Neuroprotective Effects

- Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems.

- Mechanism: It may inhibit monoamine oxidase (MAO) activity, leading to increased levels of neurotransmitters such as serotonin and dopamine.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 µM | |

| Antibacterial | Staphylococcus aureus | 32 µg/mL | |

| Neuroprotective | Rat cortical neurons | Not determined |

Case Studies

-

Anticancer Efficacy

- A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells through caspase activation pathways.

-

Antimicrobial Testing

- In a series of antimicrobial assays, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it was particularly effective against S. aureus, suggesting potential for development as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.